molecular formula C13H20Cl2F2N2 B2621688 [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride CAS No. 1989793-11-4

[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride

Cat. No.: B2621688
CAS No.: 1989793-11-4
M. Wt: 313.21
InChI Key: JIJWQHKDFRZVAR-UHFFFAOYSA-N
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Description

[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride is a chemical compound with the molecular formula C13H20Cl2F2N2 It is known for its unique structure, which includes a cyclohexyl ring substituted with difluoro groups and a pyridinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the cyclohexyl ring, followed by the introduction of the difluoro groups and the pyridinylmethyl moiety. The final step involves the formation of the methanamine group and its conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoro groups and the pyridinylmethyl moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate the effects of difluoro and pyridinylmethyl substitutions on biological activity, providing insights into the design of new bioactive compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The difluoro groups and pyridinylmethyl moiety play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride
  • [4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine dihydrochloride
  • [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclopentyl]methanamine dihydrochloride

Uniqueness

Compared to similar compounds, [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride stands out due to its specific substitution pattern and the presence of the cyclohexyl ring

Biological Activity

[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride (CAS Number: 1992956-97-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyridine ring and a cyclohexyl group, with difluoromethyl substituents. Its molecular formula is C13H20Cl2F2N2, and it has a molecular weight of 313.21 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In a high-throughput screening of over 100,000 compounds, it was found to exhibit significant inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) determined to be below 20 µM for several analogs . The compound's structural modifications were shown to influence its potency, with certain derivatives achieving MIC values as low as 2 µM.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using HepG2 liver cancer cells. The results indicated that while the compound demonstrated potent antimicrobial activity, it also exhibited low cytotoxicity towards eukaryotic cells. The selectivity index suggests that the compound can be developed further as a therapeutic agent with minimal side effects .

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to investigate how structural variations affect the biological activity of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine derivatives. The study revealed that modifications at specific positions on the cyclohexyl ring could enhance or diminish antimicrobial activity. For instance, replacing the cyclohexyl group with other cyclic structures led to varying degrees of potency against M. tuberculosis and highlighted the importance of maintaining specific functional groups for optimal activity .

Case Study 2: In Vivo Efficacy

In vivo studies have demonstrated that selected analogs of this compound significantly reduced tumor volumes in animal models without apparent toxicity. These findings support its potential application in cancer therapy .

Summary Table of Biological Activities

Activity Findings
Antimicrobial ActivityEffective against M. tuberculosis (MIC < 20 µM)
CytotoxicityLow toxicity towards HepG2 cells
In Vivo EfficacyReduced tumor volume in animal models
Structure-Activity RelationshipModifications can enhance or reduce activity

Properties

IUPAC Name

[4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2.2ClH/c14-13(15)5-3-12(10-16,4-6-13)9-11-1-7-17-8-2-11;;/h1-2,7-8H,3-6,9-10,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWQHKDFRZVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC2=CC=NC=C2)CN)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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